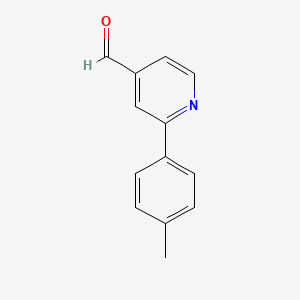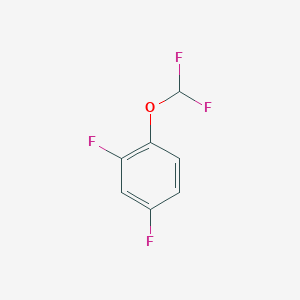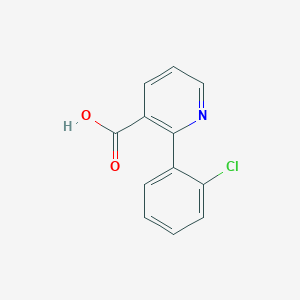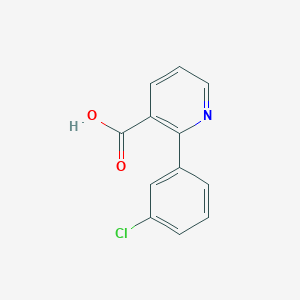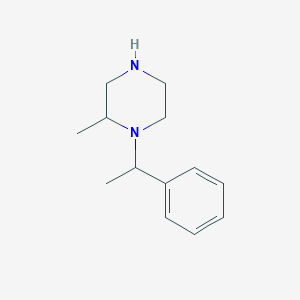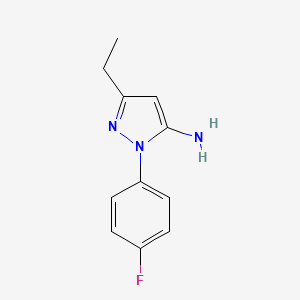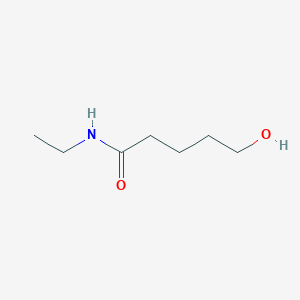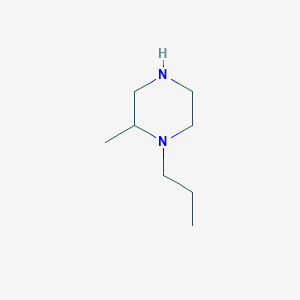
2-Methyl-1-propylpiperazine
Overview
Description
2-Methyl-1-propylpiperazine is a heterocyclic organic compound with the molecular formula C8H18N2 It is a derivative of piperazine, characterized by the presence of a methyl group at the second position and a propyl group at the first position of the piperazine ring
Mechanism of Action
Target of Action
2-Methyl-1-propylpiperazine is a derivative of piperazine, a class of compounds that have been shown to act on the GABA receptors . The GABA (gamma-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system .
Mode of Action
Piperazine derivatives, including this compound, are believed to bind directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This paralysis allows the host body to easily remove or expel the invading organism .
Biochemical Pathways
It is known that gaba receptors play a crucial role in various biochemical pathways, including those involved in neuronal excitation and inhibition . By acting on these receptors, this compound can potentially influence these pathways and their downstream effects.
Pharmacokinetics
It is known that the pharmacokinetics of a drug can determine the onset, duration, and intensity of its effect . More research is needed to understand the specific ADME properties of this compound and their impact on its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, genetic factors can influence how an individual metabolizes the compound . Additionally, external factors such as diet, lifestyle, and exposure to other substances can also impact the compound’s action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-propylpiperazine typically involves the alkylation of piperazine. One common method is the reaction of piperazine with 2-bromopropane under basic conditions to introduce the propyl group. This is followed by the methylation of the resulting 1-propylpiperazine using methyl iodide or methyl sulfate in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields. Catalysts such as palladium or ruthenium complexes can be employed to facilitate the alkylation reactions, ensuring high selectivity and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-propylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: N-alkylated or N-arylated derivatives
Scientific Research Applications
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential as a ligand in the study of receptor-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting the central nervous system.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals
Comparison with Similar Compounds
- 1-Methylpiperazine
- 1-Ethylpiperazine
- 1-Isopropylpiperazine
- 1,4-Dimethylpiperazine
Comparison: 2-Methyl-1-propylpiperazine is unique due to the specific positioning of its methyl and propyl groups, which can influence its chemical reactivity and biological activity. Compared to 1-Methylpiperazine, which has only a single methyl group, this compound offers additional steric and electronic effects due to the presence of the propyl group. This can result in different binding affinities and selectivities in biological systems .
Properties
IUPAC Name |
2-methyl-1-propylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-3-5-10-6-4-9-7-8(10)2/h8-9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBDADVCGIOLES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCNCC1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


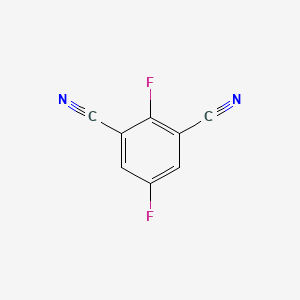
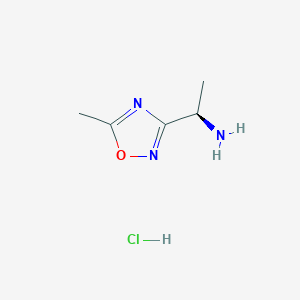
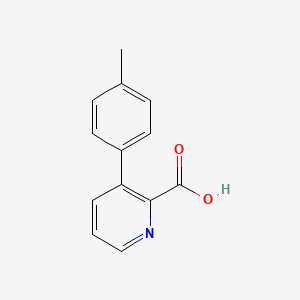
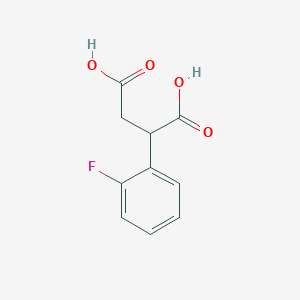
![2-Methyl-1-[(2-methylphenyl)methyl]piperazine](/img/structure/B3092199.png)
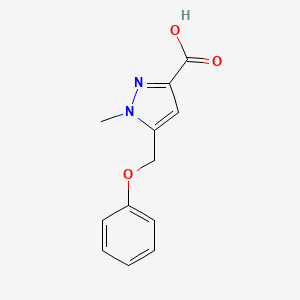
![8-(2-Methylpropyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3092219.png)
